molecular formula C44H49N13O7 B1192479 CDK6 degrader CP-10

CDK6 degrader CP-10

Numéro de catalogue B1192479
Poids moléculaire: 871.96
Clé InChI: PACRWHUPEPCFHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CDK6 degrader CP-10 is a novel potent CDK6 degrader.

Applications De Recherche Scientifique

Application in Acute Myeloid Leukemia (AML)

CDK6 is a novel therapeutic target for certain subtypes of acute myeloid leukemia (AML). Research has shown that the efficacy of CDK6-specific degraders in AML varies among subtypes and depends on the expression of INK4 proteins p16INK4A and p18INK4C. These proteins are significant as predictive markers for CDK6-targeted therapy in AML. CDK6 degraders eliminate kinase-dependent and kinase-independent effects and are suggested as an alternative therapeutic option to overcome resistances in AML treatment (Schmalzbauer et al., 2022).

Role in Tumor Cell Response

CDK6 complexes play a crucial role in determining tumor cell response to CDK4/6 inhibitors and degraders. The distinct complexes formed by CDK6 can influence the effectiveness of these treatments in various tumor types. This understanding helps in developing targeted cancer therapies (Wu et al., 2021).

Impact on Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL)

CDK6 expression is essential for Philadelphia-positive (Ph+) acute lymphoblastic leukemia cell growth. CDK6-targeted proteolysis-targeting chimeras (PROTACs) effectively inhibit CDK6 enzymatic activity and promote its degradation, suppressing leukemia burden in mice. This indicates that CDK6-specific PROTACs can be a powerful strategy for treating Ph+ ALL and possibly other hematological malignancies (De Dominici et al., 2020).

Structural and Functional Insights

Studies on the structural and conformational changes in CDK6 at varying pH levels provide insights into its dynamics and functional behavior in different disease conditions, such as cancer, where pH changes contribute to disease development. This research offers a foundation for understanding CDK6-directed diseased conditions (Yousuf et al., 2022).

Applications Beyond Cancer Treatment

While CDK6 inhibitors have primarily been used in cancer treatment, recent research suggests potential applications in diseases beyond cancer. The emerging understanding of CDK6's wider range of cellular functions opens new avenues for its use in other pathological states (Fassl et al., 2022).

Propriétés

Formule moléculaire

C44H49N13O7

Poids moléculaire

871.96

Nom IUPAC

4-((2-(2-(4-((4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C44H49N13O7/c1-26-32-23-47-44(50-39(32)56(29-6-3-4-7-29)42(62)37(26)27(2)58)48-35-12-10-30(22-46-35)54-17-15-53(16-18-54)24-28-25-55(52-51-28)19-21-64-20-14-45-33-9-5-8-31-38(33)43(63)57(41(31)61)34-11-13-36(59)49-40(34)60/h5,8-10,12,22-23,25,29,34,45H,3-4,6-7,11,13-21,24H2,1-2H3,(H,49,59,60)(H,46,47,48,50)

Clé InChI

PACRWHUPEPCFHX-UHFFFAOYSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCN4N=NC(CN5CCN(C6=CC=C(NC7=NC=C(C(C)=C(C(C)=O)C(N8C9CCCC9)=O)C8=N7)N=C6)CC5)=C4)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CDK6 degrader CP-10

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK6 degrader CP-10
Reactant of Route 2
Reactant of Route 2
CDK6 degrader CP-10
Reactant of Route 3
Reactant of Route 3
CDK6 degrader CP-10
Reactant of Route 4
Reactant of Route 4
CDK6 degrader CP-10
Reactant of Route 5
Reactant of Route 5
CDK6 degrader CP-10
Reactant of Route 6
CDK6 degrader CP-10

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.